

# Cross-trial comparison lisavanbulin recurrent glioblastoma outcomes

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## Compound Focus: Lisavanbulin

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## Cross-Trial Comparison of Lisavanbulin in Recurrent Glioblastoma

Trial Feature	NCT02490800 (Phase 1/2a) [1]	NCT02895360 (Phase 2a) [2]
Intervention	Once-daily oral lisavanbulin [1]	48-hour intravenous infusion, Days 1, 8, 15 of 28-day cycle [2]
Recommended Dose	30 mg/day (for brain tumor patients) [1]	70 mg/m <sup>2</sup> [2]
Patient Population	Recurrent glioblastoma or high-grade glioma [1]	Glioblastoma at first recurrence [2]

| **Key Efficacy Outcomes** | - Profound, durable responses in a subset [1]

- One complete response and one partial response (>90% reduction) reported in phase 1 [3]
- Two patients on treatment for >4 years [3] | - One patient with partial response (>90% tumor reduction) [2]
- One patient with stable disease over 8 cycles [2] | | **Common Treatment-Related Adverse Events** | Nausea, fatigue [1] | Well-tolerated; majority of AEs were mild or moderate [2] | | **Dose-Limiting Toxicities** | Hallucinations, confusion, gait disturbance (at 35 mg/day) [1] | Hypotension (during

Phase 1 dose-escalation) [2] | | **Biomarker Research** | Exploration of **EB1 (End-binding protein 1)** as a predictive biomarker [1] | Information not specified in available source |

## Detailed Experimental Protocols

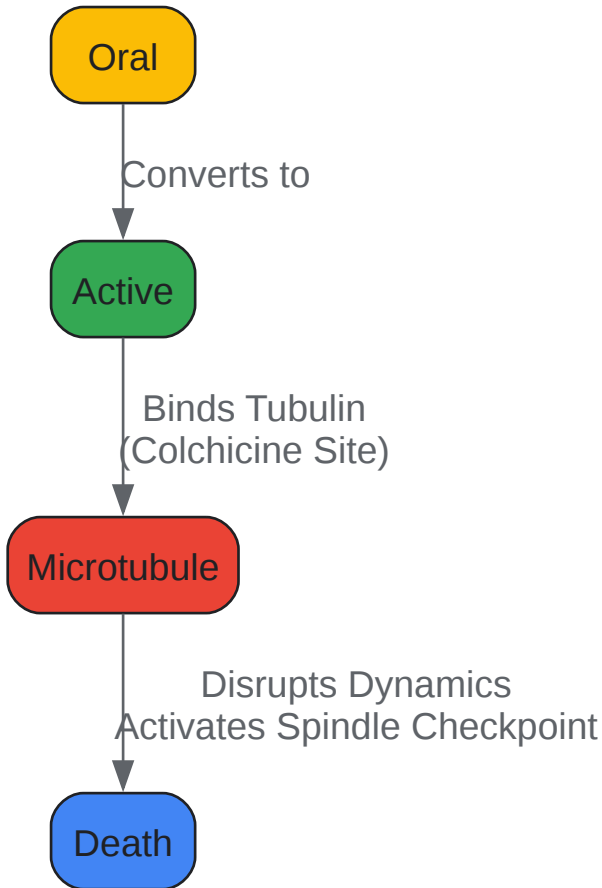
The robustness of these findings is supported by standardized trial methodologies.

- **Study Designs:** Both trials were **open-label and multi-center** [1] [2]. NCT02490800 followed a phase 1/2a design to determine the maximum tolerated dose (MTD) and assess preliminary efficacy [1]. NCT02895360 was a phase 2a expansion study to further characterize safety and antitumor activity at the recommended phase 2 dose (RP2D) [2].
- **Patient Eligibility:** Key inclusion criteria across trials were similar, requiring patients with histologically confirmed glioblastoma at recurrence, measurable disease as defined by **RANO criteria**, and an acceptable organ function [2]. Patients were excluded if they had peripheral neuropathy  $\geq$  Grade 2 or significant cardiac disease [2].
- **Efficacy & Safety Assessments:** Tumor response was evaluated radiologically per **RANO criteria** [2]. Safety was assessed by monitoring adverse events, which were graded according to **CTCAE (Common Terminology Criteria for Adverse Events) version 4.03** [2].

## Mechanism of Action and Clinical Development Pathway

**Lisavanbulin's** distinct mechanism and clinical journey are visualized in the following diagrams.

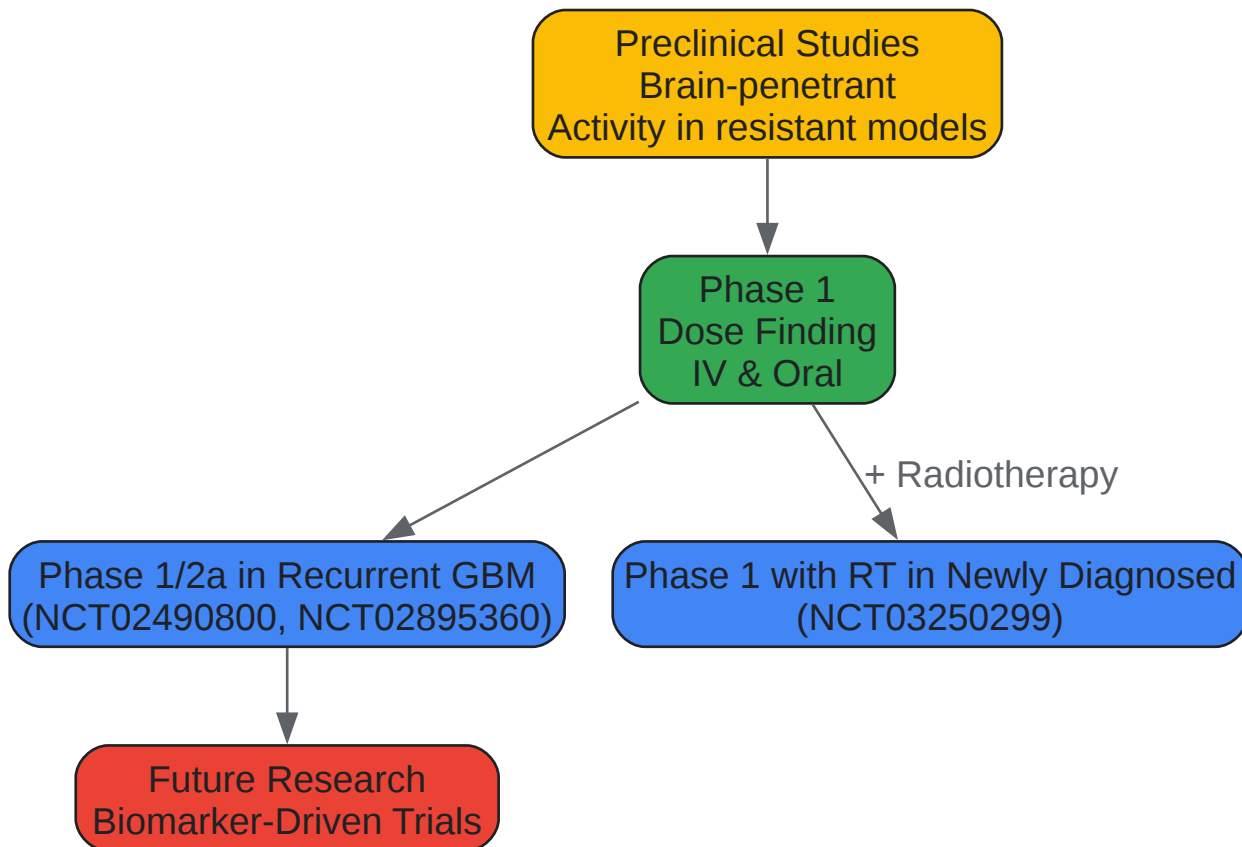
## Lisavanbulin Mechanism of Action



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*Avanbulin, the active form of **lisavanbulin**, targets the colchicine site on tubulin, leading to disrupted microtubule dynamics and ultimately tumor cell death [1] [3] [2].*

## Lisavanbulin Clinical Development Path



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*Clinical development spans different stages of glioblastoma. The future focus, under the Glioblastoma Foundation, is on biomarker-driven trials [1] [3] [4].*

## Key Insights and Future Directions

- **Promising Subset Activity:** The most significant finding is the **durable clinical benefit observed in a small subset of patients**, with some responding for over four years, which is exceptional in recurrent glioblastoma [3].
- **Route of Administration:** The development of an **oral formulation** is a practical advantage, offering potential for chronic daily dosing and improved quality of life compared to intravenous infusions [1].
- **Critical Next Step:** The central challenge is identifying responders upfront. Research into **EB1 (End-binding protein 1)** as a predictive biomarker is a key translational effort from these trials [1]. The Glioblastoma Foundation, which has now acquired the drug, plans to advance clinical development in the US with a focus on a **gene signature for patient selection** [3] [5].

In conclusion, cross-trial analysis shows **lisavanbulin** is a promising therapeutic candidate for recurrent glioblastoma. Future biomarker-defined clinical trials will be crucial to fully ascertain its potential to improve patient outcomes.

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